molecular formula C14H10F6N2 B1273166 3,3'-Bis(trifluoromethyl)benzidine CAS No. 346-88-3

3,3'-Bis(trifluoromethyl)benzidine

Cat. No. B1273166
CAS RN: 346-88-3
M. Wt: 320.23 g/mol
InChI Key: PJWQLRKRVISYPL-UHFFFAOYSA-N
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Description

3,3’-Bis(trifluoromethyl)benzidine (CAS# 346-88-3) is a chemical compound that can be used for optical materials due to its low thermal expansion coefficient, refractive index, dielectric constant, and good organic solvent solubility . It can also be used for electronic insulating film and organic LEDs .


Synthesis Analysis

A series of poly (ester imide) (PEsI) copolymers were synthesized using 3,3′,4,4′‐biphenyltetracarboxylic dianhydride (4,4′‐BPDA), 2,2′‐bis (trifluoromethyl)benzidine (TFMB), and 4‐aminophenyl‐4′‐aminobenzoate (APAB) as the monomers .


Molecular Structure Analysis

The molecular formula of 3,3’-Bis(trifluoromethyl)benzidine is C14H10F6N2 . The average mass is 320.233 Da and the monoisotopic mass is 320.074829 Da .


Physical And Chemical Properties Analysis

The melting point of 3,3’-Bis(trifluoromethyl)benzidine is 180-181°C . The molecular weight is 320.23 g/mol . The compound has a density of 1.415±0.06 g/cm3 .

Scientific Research Applications

Application in Flexible Electronics

  • Summary of Application: “3,3’-Bis(trifluoromethyl)benzidine” is used in the synthesis of fluorinated polyimides, which are used in flexible electronics. These polyimides are soluble in organic solvents and can be solution cast into flexible and tough films .
  • Methods of Application: The diamine monomer having a rigid and nonplanar structure was polymerized with typical dianhydride monomers including BPDA, BTDA, ODPA, 6-FDA, and PMDA, to obtain the corresponding polyimides .
  • Results or Outcomes: These films have a UV-vis absorption cut-off wavelength at 354–398 nm and a light transparency of 34–90% at a wavelength of 550 nm. They also have tensile strengths of 92–145 MPa and coefficients of thermal expansion (CTE) of 6.8–63.1 ppm/°C .

Application in the Synthesis of Colorless Transparent Polyimides

  • Summary of Application: “3,3’-Bis(trifluoromethyl)benzidine” is used in the synthesis of colorless transparent fluorinated polyimides with low coefficient of thermal expansion (CTE) and high tensile strength .
  • Methods of Application: A series of ternary copolymerized fluorinated PIs were synthesized by 4,4-(Hexafluoroisopropylidene) diphthalic anhydride (6FDA), 2,2’-bis(trifluoromethyl) benzidine (TFMB), and the third monomer 3,3’,4,4’-biphenyltetracarboxylic dianhydride (BPDA) .
  • Results or Outcomes: The PI film which molar ratio of 6FDA and BPDA was 5 : 5 exhibited an excellent comprehensive performance with a λ 0 of 372 nm, Tmax nearly 91%, the tensile strength beyond 108 MPa and possessed high glass-transition temperature Tg which was 315.8°С .

Safety And Hazards

3,3’-Bis(trifluoromethyl)benzidine is classified as harmful. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-[4-amino-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N2/c15-13(16,17)9-5-7(1-3-11(9)21)8-2-4-12(22)10(6-8)14(18,19)20/h1-6H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWQLRKRVISYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371137
Record name 3,3'-Bis(trifluoromethyl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Bis(trifluoromethyl)benzidine

CAS RN

346-88-3
Record name 3,3'-Bis(trifluoromethyl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Bis(trifluoromethyl)benzidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
Y Yoshioka - e-Journal of Surface Science and Nanotechnology, 2012 - jstage.jst.go.jp
Aromatic polyamide nanofibers with trifluoromethyl (CF3) groups were fabricated from 4, 4’-diphenyldicarbonyl chloride and 2, 2’-bis (trifluoromethyl) benzidine in a dioxane solution …
Number of citations: 4 www.jstage.jst.go.jp
M Hasegawa, T Ishigami, J Ishii, K Sugiura… - European polymer …, 2013 - Elsevier
A fluorinated tetracarboxylic dianhydride (amide-type TA-TFMB) was prepared from trimellitic anhydride chloride and 2,2′-bis(trifluoromethyl)benzidine (TFMB). A chemically imidized …
Number of citations: 85 www.sciencedirect.com
A Mellah, SPS Fernandes, R Rodríguez… - … A European Journal, 2018 - Wiley Online Library
Capture of pharmaceutical pollutants from water was studied using a novel fluorine‐bearing covalent organic framework TpBD‐(CF 3 ) 2 , which showed ibuprofen adsorption capacity …
K Miyatake, H Zhou, T Matsuo, H Uchida… - …, 2004 - ACS Publications
A series of sulfonated polyimide copolymers (FSPIH-X; X refers to molar percentage of bis(trifluoromethyl)biphenylene content) with X from 0 to 60 mol % were synthesized, of which …
Number of citations: 206 pubs.acs.org
G Hougham, G Tesoro, J Shaw - Macromolecules, 1994 - ACS Publications
A series of polyimides was synthesized tofacilitate the study of several structure/property relationships, including relative permittivity, moisture absorption, free volume, and viscoelastic …
Number of citations: 259 pubs.acs.org
MG Dhara, S Banerjee - Progress in Polymer Science, 2010 - Elsevier
Introduction of fluorine into polymers has been a subject of intense research as it brings about dramatic improvements in several properties of the polymers. Polymers containing …
Number of citations: 519 www.sciencedirect.com
X Sun, W Ji, S Hou, X Wang - Journal of Chromatography A, 2020 - Elsevier
Trifluoromethyl covalent organic framework (CF 3 -COF) is facilely synthesized at room temperature using for solid-phase microextraction (SPME). The CF 3 -COF coating displays an …
Number of citations: 41 www.sciencedirect.com
W Li, G Chen, S Zhang, H Wang… - Journal of Polymer …, 2007 - Wiley Online Library
New asymmetrical aromatic dichlorophthalimide monomers containing pendant groups (trifluoromethyl or methyl) were conveniently prepared from inexpensive and commercially …
Number of citations: 11 onlinelibrary.wiley.com
J Feng, J Feng, X Ji, C Li, S Han, H Sun… - TrAC Trends in Analytical …, 2021 - Elsevier
Covalent organic frameworks (COFs) are one booming class of porous materials that are assembled through covalent bonds. Owing to the excellent properties including three-…
Number of citations: 99 www.sciencedirect.com
WB Li, YZ Cheng, DH Yang, YW Liu… - Macromolecular Rapid …, 2023 - Wiley Online Library
Covalent organic frameworks (COFs) are a type of crystalline porous polymers that possess ordered structures and eternal pores. Because of their unique structural characteristics and …
Number of citations: 3 onlinelibrary.wiley.com

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